molecular formula C8H6FNO B1334540 4-Fluoro-3-methylphenyl Isocyanate CAS No. 351003-65-1

4-Fluoro-3-methylphenyl Isocyanate

Cat. No.: B1334540
CAS No.: 351003-65-1
M. Wt: 151.14 g/mol
InChI Key: QLOBMZKAOAACPA-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenyl isocyanate is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

4-Fluoro-3-methylphenyl Isocyanate is an organic compound that contains an isocyanate group

Mode of Action

The mode of action of this compound involves its reactivity as an isocyanate. Isocyanates are highly reactive and can form a variety of products depending on the compounds they react with. For instance, it has been noted that this compound participates as a reactant in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-fluoro-3-methylphenylamine with phosgene (COCl2). The reaction proceeds as follows:

4-Fluoro-3-methylphenylamine+Phosgene4-Fluoro-3-methylphenyl isocyanate+2HCl\text{4-Fluoro-3-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} 4-Fluoro-3-methylphenylamine+Phosgene→4-Fluoro-3-methylphenyl isocyanate+2HCl

This reaction typically requires an inert atmosphere and is carried out at low temperatures to control the reactivity of phosgene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as diphosgene or triphosgene. These substitutes release phosgene in situ, reducing the risks associated with handling phosgene directly .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylphenyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-methylphenyl isocyanate is used in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methylphenyl isocyanate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. The fluorine atom increases the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles compared to other phenyl isocyanates .

Properties

IUPAC Name

1-fluoro-4-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOBMZKAOAACPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399243
Record name 4-Fluoro-3-methylphenyl Isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-65-1
Record name 1-Fluoro-4-isocyanato-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methylphenyl Isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-isocyanato-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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